molecular formula C24H32N4O4 B4527621 Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate

Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate

Cat. No.: B4527621
M. Wt: 440.5 g/mol
InChI Key: BCPVSOFJWMCZGI-UHFFFAOYSA-N
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Description

Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring, a piperidine ring, and an aniline derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethyl acetoacetate and guanidine under acidic conditions.

    Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction using a suitable piperidine derivative.

    Attachment of the Aniline Derivative: The aniline derivative is attached through an amide bond formation, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Final Esterification: The final step involves esterification to introduce the ethyl ester group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups on the aniline ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the piperidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the pyrimidine and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.

    Reduction: Reduction typically results in the formation of alcohols or amines.

    Substitution: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and receptor binding.

    Chemical Biology: The compound serves as a tool for probing biological systems and understanding the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to interact with various enzymes and receptors, including kinases and G-protein coupled receptors (GPCRs).

    Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway and the PI3K/Akt pathway, which are crucial for cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate: This compound is unique due to its specific substitution pattern and the presence of both pyrimidine and piperidine rings.

    Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine arabinoside are also pyrimidine derivatives but differ significantly in their structure and function.

    Piperidine Derivatives: Compounds such as piperidine and piperine share the piperidine ring but have different substituents and biological activities.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific biological activities and make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N4O4/c1-5-32-23(30)21-14-17(3)25-24(27-21)28-12-6-7-18(15-28)8-11-22(29)26-20-10-9-19(31-4)13-16(20)2/h9-10,13-14,18H,5-8,11-12,15H2,1-4H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPVSOFJWMCZGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=NC(=C1)C)N2CCCC(C2)CCC(=O)NC3=C(C=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
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Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
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Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
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Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
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Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate
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Ethyl 2-[3-[3-(4-methoxy-2-methylanilino)-3-oxopropyl]piperidin-1-yl]-6-methylpyrimidine-4-carboxylate

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